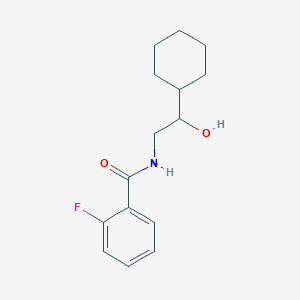

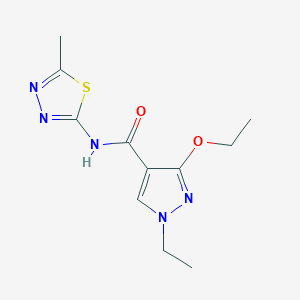

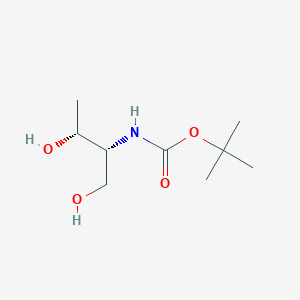

![molecular formula C20H20N2O3S2 B2404111 (E)-2-(2-氰基-3-(噻吩-2-基)丙烯酰胺)-6-甲基-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯 CAS No. 868154-69-2](/img/structure/B2404111.png)

(E)-2-(2-氰基-3-(噻吩-2-基)丙烯酰胺)-6-甲基-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H20N2O3S2 and its molecular weight is 400.51. The purity is usually 95%.

BenchChem offers high-quality (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 应用: 该化合物的共轭结构和电子受体性质使其适合用作 DSSCs 中的敏化剂。特别是,其窄带隙 (Eg) 和长吸收波长 (λmax) 提高了光捕获效率。 受体单元的氟化进一步改善了供体和受体之间的电荷分离和转移,从而导致更有效的能量转换 .

- 应用: 该化合物的衍生物已被评估其抗氧化和抗菌性能。 例如,N-(丙基羧酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸酯显示出霉解活性,将其定位为潜在的抗真菌剂 .

- 应用: 将该化合物掺入有机场效应晶体管 (OFETs) 或有机光伏器件 (OPVs) 中可以增强电荷传输性能,因为它具有 π 共轭体系。 其低能级和吸电子氰基使其适用于单极 n 型半导体 .

- 应用: 该化合物的官能团可以在配位化学中用作配体。 例如,它可以与过渡金属离子形成稳定的配合物,可能导致新型催化剂或发光材料 .

- 应用: 已开发出基于官能化炔烃杂环化的创新方法。 该化合物作为构建具有所需取代模式的噻吩环的前体,可以有效地进行区域选择性合成取代的噻吩 .

- 应用: 单晶 X 射线晶体学和光谱技术 (FT-IR、1H NMR 和 13C NMR) 已用于表征该化合物及其衍生物。 这些研究为其构象和键合模式提供了宝贵的见解 .

染料敏化太阳能电池 (DSSCs)

抗氧化和抗菌活性

有机半导体

配位化学

噻吩衍生物的合成

结构解析和光谱研究

总之,这种多功能化合物在从可再生能源到材料科学和有机合成的各个科学领域都具有希望。研究人员继续探索其潜在应用,使其成为一个令人兴奋的研究领域。 🌟

作用机制

Target of Action

Similar compounds with thiophene and cyano groups have been used as sensitizers in dye-sensitized solar cells and as semiconductors in unipolar n-channel field-effect transistors .

Mode of Action

The compound’s mode of action is likely related to its electronic properties. The presence of electron-withdrawing cyano groups leads to π-electron depletion along the conjugated skeleton .

Biochemical Pathways

Similar compounds have been shown to influence the energy levels in dye-sensitized solar cells and field-effect transistors .

Result of Action

The result of the compound’s action is likely related to its electronic properties. The incorporation of electron-withdrawing cyano groups leads to π-electron depletion along the conjugated skeleton . This results in lower frontier orbital energy levels, facilitating electron injection and blocking hole accumulation effectively .

Action Environment

The action environment of this compound can influence its efficacy and stability. For instance, in the context of dye-sensitized solar cells and field-effect transistors, the performance of similar compounds can be affected by factors such as light intensity, temperature, and the presence of other materials .

属性

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-3-25-20(24)17-15-7-6-12(2)9-16(15)27-19(17)22-18(23)13(11-21)10-14-5-4-8-26-14/h4-5,8,10,12H,3,6-7,9H2,1-2H3,(H,22,23)/b13-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSFUMMADJVWFY-JLHYYAGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(=CC3=CC=CS3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C(=C/C3=CC=CS3)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

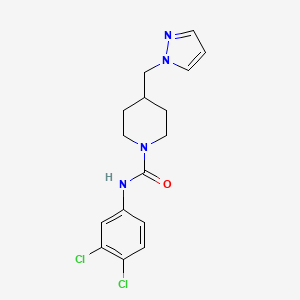

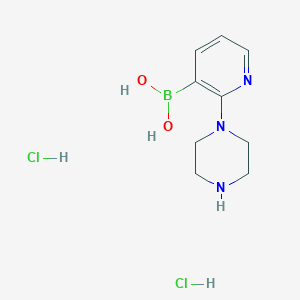

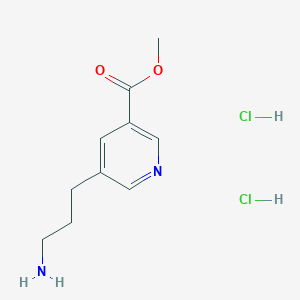

![3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2404031.png)

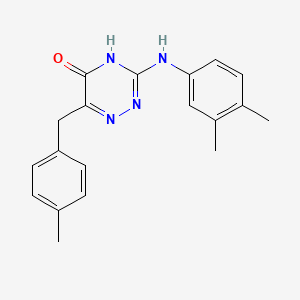

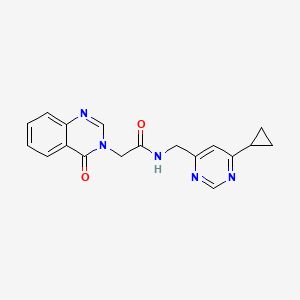

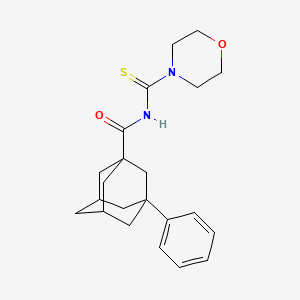

![1-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2404041.png)

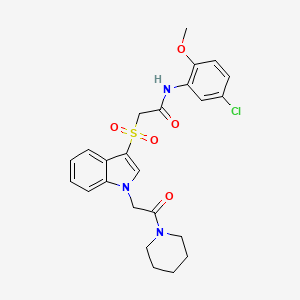

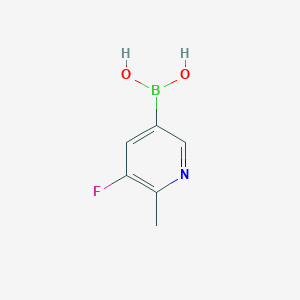

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2404051.png)